Hexamethylcyclotrisiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Silicone Polymers

HMCTS is a crucial building block for synthesizing various silicone polymers []. Its cyclic structure readily undergoes ring-opening polymerization reactions, allowing scientists to tailor the polymer's properties by controlling the reaction conditions and incorporating other starting materials []. This versatility leads to the creation of diverse silicone-based materials with applications in:

- Lubricants: Silicone lubricants exhibit excellent thermal and chemical stability, making them ideal for high-temperature environments and applications requiring resistance to harsh chemicals [].

- Adhesives and Sealants: Silicone adhesives and sealants offer strong bonding and adhesion properties, with applications in construction, electronics, and various other industries [].

- Coatings: Silicone coatings are known for their water repellency, heat resistance, and electrical insulation properties, making them useful for protecting surfaces in various contexts [].

- Medical Devices: Silicone materials are widely used in medical devices due to their biocompatibility, flexibility, and non-toxicity, offering advantages in applications like catheters, implants, and prosthetics [].

Solvent and Reaction Intermediate

HMCTS also serves as a valuable solvent in research settings due to its ability to dissolve various organic and inorganic compounds []. Its low volatility and relatively high boiling point make it advantageous for specific synthesis and purification processes []. Additionally, HMCTS can act as a starting material for the synthesis of other organosilicon compounds through various chemical reactions, expanding its utility in exploring novel functional materials [].

Potential Applications in Other Research Areas

Beyond the established applications, HMCTS is being investigated for potential use in other research areas:

- Fuel Additives: Studies suggest HMCTS could potentially improve fuel efficiency and reduce emissions in internal combustion engines []. However, further research is needed to assess its long-term viability and environmental impact.

- Liquid Crystal Displays: HMCTS has been explored as a potential component in liquid crystal displays due to its specific optical properties []. However, its application in this area requires further development and optimization.

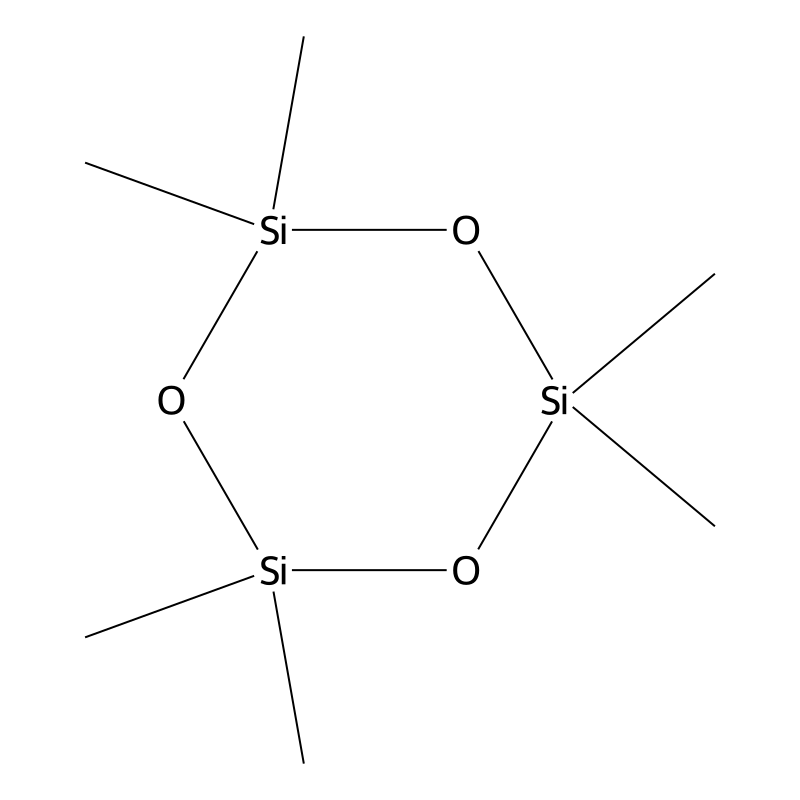

Hexamethylcyclotrisiloxane, also known as dimethylsiloxane cyclic trimer, is an organosilicon compound with the molecular formula and a molecular weight of approximately 222.46 g/mol. It is a colorless to white volatile solid that exhibits a planar and strained cyclic structure consisting of three silicon atoms and three oxygen atoms, each bonded to two methyl groups. Hexamethylcyclotrisiloxane is categorized under siloxanes, which are characterized by alternating silicon and oxygen atoms in their backbone structure. This compound is produced in significant quantities, particularly in the European Economic Area, where annual production reaches between 1,000 to 10,000 tonnes .

- Toxicity: LD50 (oral, rat) > 2 g/kg. (LD50 is the dose required to kill 50% of a test population)

- Flammability: Low flammability, with a flash point above 100 °C.

- Ring Opening Reaction: It can react with organolithium reagents to yield dimethylsilanols after hydrolysis. The reaction can be summarized as follows:

This transformation highlights its utility in synthesizing various organosilicon compounds .

- Thermal Stability: The compound exhibits thermal stability but can decompose upon exposure to moisture, leading to the release of flammable gases .

Hexamethylcyclotrisiloxane can be synthesized through several methods:

- Cyclization of Silanes: One common method involves the cyclization of dimethylsilane or its derivatives under controlled conditions.

- Polymerization: The compound can also be obtained by polymerizing siloxanes at elevated temperatures, facilitating the formation of cyclic structures .

These synthesis methods allow for the production of hexamethylcyclotrisiloxane in both laboratory and industrial settings.

Hexamethylcyclotrisiloxane has various applications:

- Intermediate in Organic Synthesis: It serves as a precursor for synthesizing more complex organosilicon compounds.

- Sealants and Adhesives: Due to its silicone properties, it is used in formulations for sealants and adhesives.

- Cosmetics: The compound is utilized in cosmetic formulations for its emollient properties .

Interaction studies have primarily focused on the reactivity of hexamethylcyclotrisiloxane with various reagents. Research indicates that it can engage in ring-opening reactions under specific conditions, leading to the formation of linear siloxanes which have different physical properties compared to the cyclic form . These studies are crucial for understanding how hexamethylcyclotrisiloxane can be effectively utilized in various chemical processes.

Hexamethylcyclotrisiloxane shares structural similarities with other cyclic siloxanes. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Octamethylcyclotetrasiloxane | Tetracyclic structure; used widely in industrial applications | |

| Decamethylcyclopentasiloxane | Pentacyclic structure; higher molecular weight with distinct properties | |

| Trimethylsiloxy-terminated siloxanes | Varies | Linear or branched structures; used in polymers and coatings |

Uniqueness of Hexamethylcyclotrisiloxane: Unlike its larger counterparts, hexamethylcyclotrisiloxane is less utilized in industrial applications but serves as an important intermediate in organic synthesis due to its ability to react with organolithium reagents. Its smaller size allows for unique reactivity patterns not observed in larger siloxanes .

Physical Description

Boiling Point

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 479 of 727 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 248 of 727 companies with hazard statement code(s):;

H228 (100%): Flammable solid [Danger Flammable solids];

H315 (18.95%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (19.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (19.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

All other chemical product and preparation manufacturing

Asphalt paving, roofing, and coating materials manufacturing

Computer and electronic product manufacturing

Cyclic crude and intermediate manufacturing

Rubber product manufacturing

Synthetic rubber manufacturing

Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl-: ACTIVE